molecular formula C28H34N2O2 B12449019 N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)

N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)

Cat. No.: B12449019
M. Wt: 430.6 g/mol
InChI Key: QJXAKRNULAMWLU-UHFFFAOYSA-N
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Description

N,N’-(tricyclo[3311~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) typically involves multiple steps. The starting material is often a tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions to introduce the phenylacetamide groups. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired amide bonds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic derivatives and bis(phenylacetamide) compounds. Examples include:

  • Tricyclo[3.3.1.1~3,7~]decane derivatives with different substituents.
  • Bis(phenylacetamide) compounds with varying linker groups.

Uniqueness

N,N’-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide) is unique due to its specific tricyclic core and the presence of two phenylacetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

2-phenyl-N-[[3-[[(2-phenylacetyl)amino]methyl]-1-adamantyl]methyl]acetamide

InChI

InChI=1S/C28H34N2O2/c31-25(12-21-7-3-1-4-8-21)29-19-27-14-23-11-24(15-27)17-28(16-23,18-27)20-30-26(32)13-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2,(H,29,31)(H,30,32)

InChI Key

QJXAKRNULAMWLU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5

Origin of Product

United States

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